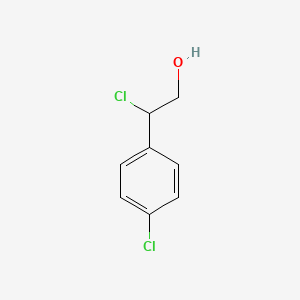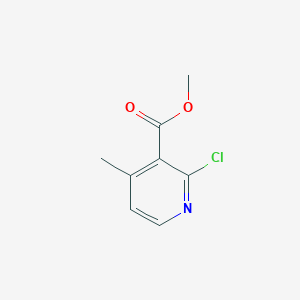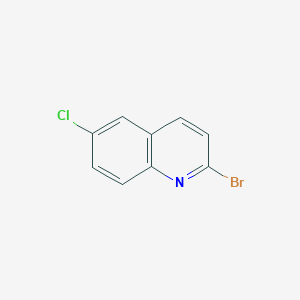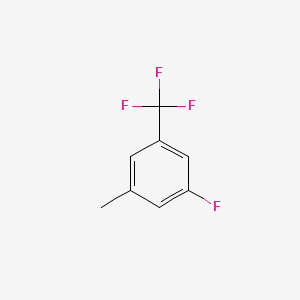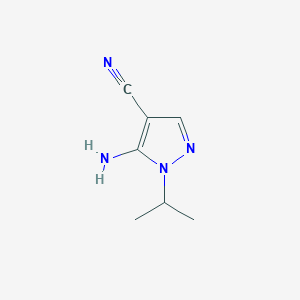
6-Methoxyquinolin-8-ol
Descripción general
Descripción
6-Methoxyquinolin-8-ol is a chemical compound with the CAS number 477601-28-8 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several scientific papers . For instance, one study describes the enantioselective synthesis of 8-Hydroxyquinoline derivatives, which are structurally related to this compound . Another study discusses the synthesis of a complex that includes a 6-Methoxyquinolin-4-yl moiety .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . For instance, X-ray crystallography and electron diffraction can be used to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
The analysis of chemical reactions involving this compound can be performed using various techniques . For example, electroanalytical tools can be used to study reaction mechanisms , and quantitative chemical analysis methods can be used to determine the amount of a substance present in a sample .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability to undergo specific chemical changes .Aplicaciones Científicas De Investigación
Chemosensory Applications
The derivative of 6-Methoxyquinolin-8-ol, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, exhibits selective responsiveness to Cd2+ ions, indicated by a substantial increase in fluorescence. This property makes it potentially useful for measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Metabolism Studies
Primaquine, a derivative of 6-methoxy-8-aminoquinoline, undergoes metabolic alteration when exposed to microorganisms, forming distinct metabolites (Clark, Huford, & McChesney, 1981).
Fluorescence Studies
6-Methoxyquinoline's absorption and fluorescence spectra exhibit changes as a function of pH, offering insights into its basic properties in different states and potential applications in understanding proton exchange in excited states (Schulman, Threatte, Capomacchia, & Paul, 1974).
Quantum Entanglement in Cancer Diagnosis
A complex derivative of this compound has been analyzed for its interaction with a two-mode field in two-photon transitions. This interaction is studied for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Caissutti Angela, 2019).
Antiplasmodial Activity
Compounds derived from 6-methoxyquinolin-8-amine show promise in treating malaria, with their effectiveness and cytotoxicity varying based on the composition of their linkers (Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Solvation Dynamics
The solvation dynamics of 6-methoxyquinoline in different solvents have been studied, revealing changes in its dipole moment upon excitation, which is significant for understanding its interactions in various environments (Pant, Tripathi, & Pant, 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that quinolines, a class of compounds to which 6-methoxyquinolin-8-ol belongs, often target bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them a common target for antimicrobial drugs .
Mode of Action
Quinolines typically exert their antimicrobial effects by inhibiting the aforementioned enzymes, dna gyrase and topoisomerase . This inhibition disrupts the supercoiling process necessary for bacterial DNA replication, leading to the cessation of bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase, quinolines like this compound can disrupt bacterial dna replication . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
As a quinoline, its antimicrobial action typically results in the inhibition of bacterial growth and proliferation by disrupting dna replication .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinolines .
Análisis Bioquímico
Biochemical Properties
6-Methoxyquinolin-8-ol plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it can bind to nucleic acids and proteins, making it useful as a fluorescent probe in biochemical and biomedical research . Additionally, this compound has been shown to inhibit bacterial DNA gyrase and topoisomerase, enzymes that are essential for DNA replication and transcription . This interaction highlights its potential as an antibacterial agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to exhibit antitumor activity by inducing apoptosis in cancer cells . It also affects cell signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, thereby modulating their activity. For instance, the compound’s ability to inhibit bacterial DNA gyrase and topoisomerase is due to its binding interactions with these enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to cytotoxicity and organ damage in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting the levels of reactive oxygen species and antioxidant defenses . Additionally, this compound can influence the metabolism of other biomolecules, such as lipids and carbohydrates, by altering enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
6-methoxyquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFRQULMGLXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592480 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477601-28-8 | |
| Record name | 6-Methoxyquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



